molecular formula C10H20O2 B14709047 Methyl 2,4-dimethylheptanoate CAS No. 18449-99-5

Methyl 2,4-dimethylheptanoate

Cat. No.: B14709047
CAS No.: 18449-99-5
M. Wt: 172.26 g/mol
InChI Key: RDGCVYZEFBLREA-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from 2,4-dimethylheptanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-dimethylheptanoate can be synthesized through the esterification of 2,4-dimethylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dimethylheptanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 2,4-dimethylheptanoic acid and methanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Hydrolysis: 2,4-dimethylheptanoic acid and methanol.

    Reduction: 2,4-dimethylheptanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

Methyl 2,4-dimethylheptanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-dimethylheptanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl heptanoate: Another ester with a similar structure but without the methyl substitutions.

    Methyl 2,2-dimethylheptanoate: A structural isomer with different methyl group positions.

    2-Methyl-8-quinolinol: A compound with a different functional group but similar molecular weight.

Uniqueness

Methyl 2,4-dimethylheptanoate is unique due to its specific methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These substitutions can influence its boiling point, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

18449-99-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

methyl 2,4-dimethylheptanoate

InChI

InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3

InChI Key

RDGCVYZEFBLREA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(C)C(=O)OC

Origin of Product

United States

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